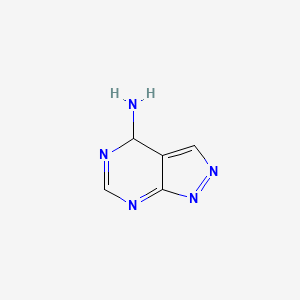

Pyrazoloadenine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCPRYRLDOSKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC=NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062362 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-63-4, 20289-44-5 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZA-7-DEAZAADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrazoloadenine Mechanism of Action on RET Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of pyrazoloadenine-based inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. The content herein is curated for an audience with a professional background in oncology, pharmacology, and drug discovery.

Introduction to RET Kinase

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase pivotal for the normal development and function of various tissues.[1] Aberrant RET signaling, driven by activating point mutations or chromosomal rearrangements, is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[1][2] Constitutive activation of RET leads to the persistent stimulation of downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, which promote uncontrolled cell proliferation, survival, and metastasis.[1] This makes RET a compelling therapeutic target for cancers harboring these genetic alterations.

This compound-based RET Inhibitors: A Fragment-Based Discovery Approach

A fragment-based drug discovery strategy has been successfully employed to develop potent and selective this compound inhibitors of RET kinase.[1] This approach began with the screening of a this compound fragment library against RET kinase and a panel of cancer cell lines to identify initial hits.[1] An unsubstituted this compound fragment demonstrated activity against RET in biochemical assays but also showed cytotoxicity in cell lines not driven by RET.[1]

To enhance selectivity and potency, computational modeling of the this compound fragment within the RET active site was performed.[1] This modeling identified two key domains for chemical elaboration.[1] Through structure-activity relationship (SAR) studies, a lead compound, 8p , was developed, which exhibited significantly improved activity and selectivity for the RET oncoprotein.[1]

Mechanism of Action: Type II Inhibition of the DFG-out Conformation

Computational modeling and docking studies suggest that the lead this compound compound, 8p, functions as a Type II kinase inhibitor .[1] This class of inhibitors targets the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[1] This mode of inhibition offers a potential for higher selectivity compared to Type I inhibitors that bind to the more conserved active conformation of kinases.

The key binding interactions of compound 8p with the RET kinase domain, as predicted by in-silico modeling, include:

-

Hinge Region Interaction: The pyrazolopyrimidine core of 8p forms hydrogen bonds with the hinge region residues Ala807 and Glu805.[1]

-

DFG Motif Interaction: The this compound and the phenyl linker engage in π-π stacking with Phe893 of the DFG-motif.[1]

This specific binding to the inactive DFG-out conformation stabilizes this non-functional state of the RET kinase, thereby preventing its activation and downstream signaling.

Quantitative Data Summary

The following tables summarize the quantitative data for key this compound derivatives from the foundational fragment-based discovery study.

Table 1: Biochemical Activity of this compound Derivatives against RET Kinase

| Compound | RET IC₅₀ (µM) | TRKA IC₅₀ (µM) |

| Fragment 1 | 9.20 | 57.07 |

| 3f | 1.9 ± 2.81 | >50 |

| 4a | 6.82 ± 2.22 | >50 |

| 4d | 1.044 ± 0.27 | >50 |

| 8p | 0.00032 | >1 |

Table 2: Cellular Activity of this compound Derivatives

| Compound | LC-2/ad (RET-driven) EC₅₀ (µM) | KM-12 (TRKA-driven) EC₅₀ (µM) | A549 (Cytotoxic Control) EC₅₀ (µM) |

| Fragment 1 | 1.47 | 1.73 | 3.02 |

| 8p | 0.01 | >10 | 5.92 |

Signaling Pathways and Experimental Workflows

RET Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound-based compounds.

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for RET Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the evaluation of novel RET inhibitors like this compound derivatives.

References

The Structure-Activity Relationship of Pyrazoloadenine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the pyrazoloadenine core, detailing its structure-activity relationships as potent modulators of key biological targets, including kinases and adenosine (B11128) receptors. This guide provides comprehensive data summaries, detailed experimental methodologies, and visual representations of relevant signaling pathways to support researchers and scientists in the field of drug discovery.

Introduction

The this compound scaffold, a heterocyclic amine consisting of a pyrazole (B372694) ring fused to a purine-like system, has emerged as a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a multitude of derivatives with potent and selective activities against various biological targets. This technical guide consolidates the current understanding of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their roles as kinase inhibitors and adenosine receptor antagonists. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the associated signaling pathways, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Core Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the core scaffold. These modifications influence the compound's affinity, selectivity, and pharmacokinetic properties. The following sections summarize the key SAR findings for this compound derivatives targeting two major classes of proteins: kinases and adenosine receptors.

This compound as Kinase Inhibitors

This compound derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1]

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a key driver in several cancers. This compound-based compounds have been identified as potent RET inhibitors.[2][3] A fragment-based drug discovery approach has been successfully employed to optimize the this compound scaffold for RET inhibition.[2]

Key SAR observations for RET inhibition include:

-

N1-Substitution on the Pyrazole Ring: Modifications at this position, often extending into the solvent-front region of the kinase, significantly impact potency and selectivity.

-

C3-Substitution on the Pyrazole Ring: Substituents at this position project into the back pocket of the RET kinase, and their nature is crucial for achieving high affinity.

-

Amide Modifications: Introduction of an acetamide (B32628) group at the C3 position has been explored to probe the allosteric pocket of RET, with various aromatic and heterocyclic amines influencing both biochemical and cellular activity.[2]

Table 1: Structure-Activity Relationship of this compound Derivatives as RET Kinase Inhibitors

| Compound ID | R1 (N1-position) | R2 (C3-position) | RET IC50 (µM) | LC-2/ad EC50 (µM) | A549 EC50 (µM) | Reference |

| Fragment 1 | H | H | 9.20 | 1 | 3 | [2] |

| 8p | -CH2CH2OCH3 | -CH2CONH-(3-CF3-phenyl) | 0.000326 | 0.016 | 5.92 | [2][3] |

| 8c | -CH2CH2OCH3 | -CH2CONH-(3-CF3-phenyl) | 0.0562 | 0.37 | >10 | [2] |

| 8a | -CH2CH2OCH3 | -CH2CONH-(3-CH2F-phenyl) | 35.5 | 1.68 | >10 | [2] |

| MIT-184 | Not specified | Not specified | 0.020 | 0.155 | Not specified | [4] |

| MHI-434 | Not specified | Not specified | 0.023 | 0.019 | Not specified | [4] |

Note: More extensive SAR data for over 50 compounds, including variations at the R1 and R2 positions, are available in the supplementary information of the cited reference.[2]

This compound and its isosteres, such as pyrazolopyrimidines, are potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.

Table 2: Structure-Activity Relationship of Pyrazolopyrimidine Derivatives as CDK Inhibitors

| Compound ID | Core Scaffold | Target CDK | IC50 (nM) | Reference |

| Compound 50 | Pyrazolopyrimidine | CDK2/4 | 270/450 | [5] |

| Compound 51 | Pyrazolopyrimidine | CDK2/4 | 18/12 | [5] |

| Compound 52 | Pyrazolopyrimidine | CDK2/4 | 9/5 | [5] |

| Compound 43 | Pyrazolopyrimidine | CDK4/6 | 3/1 | [5] |

| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4/6 | 10/39 | [6] |

| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | 10/39 | [6] |

| Abemaciclib | Pyrimido[4,5-d]pyrimidine | CDK4/6 | Not specified | [7] |

| Unnamed | Pyrazolotriazine | CDK9/Cyclin T1 | <20 | [8] |

| Unnamed | Pyrazolotriazine | CDK2/Cyclin A1 | <20 | [8] |

| Unnamed | Pyrazolotriazine | CDK2/Cyclin E1 | <200 | [8] |

This compound as Adenosine Receptor Antagonists

Derivatives of the this compound scaffold have been extensively explored as antagonists of adenosine receptors, which are G-protein coupled receptors involved in a wide range of physiological processes.

Table 3: Structure-Activity Relationship of Pyrazolo-pyrimidine Derivatives as Adenosine Receptor Antagonists

| Compound ID | Core Scaffold | Target Receptor | Ki (nM) | Reference |

| 11o | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | A1/A2A | 55 / 13.3 | [9] |

| 10b | 7-Amino-pyrazolo[3,4-d]pyridazine | A1/A3 | 21 / 55 | [10] |

| 45 | Pyrazolo[3,4-d]pyrimidine | A2A/A1 | 3 / 612 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of compounds against a target kinase.

Materials:

-

Recombinant Kinase (e.g., RET, CDK2/Cyclin E1)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Peptide Substrate

-

Test Compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

-

Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in kinase buffer.

-

Assay Plate Preparation: Add 50 nL of the serially diluted compound to the wells of a 384-well plate.

-

Enzyme Addition: Add 5 µL of the diluted kinase solution to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for the kinase) to each well to initiate the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cultured cells.

Materials:

-

Cancer cell line (e.g., LC-2/ad, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test Compound (serially diluted in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percent viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Adenosine A1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to the adenosine A1 receptor.

Materials:

-

Cell membranes expressing the human adenosine A1 receptor

-

Assay Buffer (50 mM Tris-HCl, pH 7.4)

-

[3H]DPCPX (a radiolabeled A1 receptor antagonist)

-

Unlabeled competitor ligand (for determining non-specific binding)

-

Test Compound (serially diluted)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]DPCPX (at a concentration near its Kd), and the test compound at various concentrations in the assay buffer. For non-specific binding control wells, add a high concentration of an unlabeled competitor ligand.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling cascades associated with RET kinase and adenosine receptors.

RET Signaling Pathway

Activation of the RET receptor tyrosine kinase initiates a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. This compound-based inhibitors block these signals by competing with ATP for binding to the kinase domain of RET.

References

- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novartis presents new RET inhibitors for lung adenocarcinoma | BioWorld [bioworld.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New CDK inhibitors described in Origenis patent | BioWorld [bioworld.com]

- 9. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of Pyrazoloadenine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis protocols for pyrazoloadenine, a core heterocyclic scaffold, and its derivatives. Pyrazoloadenines, also known as pyrazolo[3,4-d]pyrimidines, are recognized as privileged structures in medicinal chemistry due to their structural similarity to endogenous purines. This similarity allows them to act as competitive inhibitors for a variety of enzymes, particularly protein kinases, making them a focal point in the development of targeted therapeutics, especially in oncology. This guide provides a comprehensive overview of the synthetic methodologies, experimental protocols, and the biological context of these compounds.

Core Synthetic Strategies

The synthesis of the this compound scaffold primarily relies on the construction of a pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. The most common and versatile starting materials are 5-aminopyrazole derivatives, which can be synthesized through various routes.

One of the most established methods involves the condensation of a 5-aminopyrazole-4-carboxamide with formamide (B127407) or a similar one-carbon synthon to yield the 4-hydroxypyrazolo[3,4-d]pyrimidine, also known as allopurinol.[1] Modifications of this core structure are then carried out to generate a diverse library of derivatives.

Another prevalent strategy involves the reaction of 5-aminopyrazole-4-carbonitrile with formamide or other reagents to introduce the pyrimidine ring.[2] This approach allows for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines, which are key intermediates for further functionalization.

The following diagram illustrates a general synthetic workflow for accessing this compound derivatives, starting from common precursors.

Caption: General synthetic workflow for this compound derivatives.

Quantitative Data Summary

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 (Breast Cancer) Cell Line [3][4]

| Compound ID | R Group at Position 5 | IC50 (µM) |

| 4 | -OH | 49 |

| 5a | -NHCONH2 | 52 |

| 5b | -NHCSNH2 | 38 |

| 7 | -NH-Ph | 14 |

| 8b | -NH-C6H4-OH (para) | 25 |

| 10e | -N=CH-C6H4-NO2 (para) | 11 |

Table 2: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines [5][6][7]

| Compound ID | Scaffold Modification | Cell Line | IC50 (µM) |

| 1a | 1-phenyl-3-methyl-4-(4-chlorophenyl)hydrazinyl | A549 (Lung) | 2.24 |

| 1d | 1-(4-chlorophenyl)-3-methyl-4-hydrazinyl | MCF-7 (Breast) | 1.74 |

| 5 | 1-phenyl-3-methyl-4-(4-methoxybenzylidene)hydrazinyl | Caco-2 (Colon) | >100 |

| 7 | 1-phenyl-3-methyl-4-(3,4,5-trimethoxybenzylidene)hydrazinyl | A549 (Lung) | 31.25 |

| 12b | 6-methyl-1-phenyl-5-(4-(3-(4-chlorophenyl)acryloyl)phenyl) | MDA-MB-468 (Breast) | 3.343 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final this compound derivatives.

Protocol 1: Synthesis of 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile[2]

-

Starting Material: 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile.

-

Procedure:

-

A mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (2 mmol, 0.57 g) and formamide (10 ml) in dimethylformamide (DMF, 10 ml) is heated under reflux for 12 hours.

-

The reaction mixture is allowed to cool to room temperature and then poured into 200 ml of ice-cooled water.

-

The resulting yellow precipitate is filtered off, dried, and recrystallized from ethanol (B145695) to yield the final product.

-

Protocol 2: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][5]oxazin-4-one[3]

-

Starting Material: Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

-

Step 1: Hydrolysis

-

The starting ester is hydrolyzed to the corresponding carboxylic acid.

-

-

Step 2: Cyclization

-

The resulting carboxylic acid is reacted with acetic anhydride (B1165640) to yield the pyrazolo[3,4-d][3][5]oxazin-4-one.

-

Protocol 3: General Procedure for the Synthesis of 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones[3]

-

Starting Material: 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][5]oxazin-4-one.

-

Procedure:

-

The starting oxazinone is reacted with various nucleophiles such as hydroxylamine (B1172632) hydrochloride, urea, thiourea, or aromatic amines in a suitable solvent (e.g., pyridine).

-

The reaction mixture is typically heated under reflux for several hours.

-

The product is isolated by filtration and purified by recrystallization.

-

Signaling Pathways and Biological Activity

This compound derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Many pyrazolo[3,4-d]pyrimidine derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[1] This inhibition can block downstream signaling cascades involved in cell proliferation, survival, angiogenesis, and metastasis.

Key kinase targets for this compound derivatives include:

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival.[8][9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[5][10]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.[10][11]

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[12][13]

The following diagram illustrates the general mechanism of action of this compound derivatives as kinase inhibitors.

Caption: Mechanism of kinase inhibition by this compound derivatives.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Pyrazoloadenine as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazoloadenine scaffold, a derivative of pyrazolopyrimidine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine (B156593) allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.

This technical guide provides an in-depth overview of the discovery and development of this compound and its close analogs as kinase inhibitors, with a primary focus on the well-documented discovery of a potent RET (Rearranged during Transfection) oncoprotein inhibitor. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in this field.

Discovery of a Potent this compound-Based RET Kinase Inhibitor

A significant breakthrough in the development of this compound-based inhibitors came from a fragment-based drug discovery approach targeting the RET oncoprotein, a driver in approximately 2% of non-small cell lung cancers (NSCLC) and various thyroid cancers.[1][2][3]

Fragment-Based Screening and Lead Optimization

The discovery process began by screening a this compound-based fragment library against the RET kinase in biochemical assays, as well as in cellular assays using the RET-fusion-driven NSCLC cell line, LC-2/ad.[1][2][3] An initial unsubstituted this compound fragment showed activity against RET in the biochemical assay but also exhibited cytotoxicity in non-RET driven cell lines.[1][2][3]

To enhance selectivity, the fragment was modeled in the RET active site, identifying two domains for expansion. Structure-activity relationship (SAR) studies of derivatives led to the discovery of compound 8p , a highly potent and selective this compound-based RET inhibitor.[1][2][3]

Quantitative Data: In Vitro Activity of this compound Derivatives against RET

The following table summarizes the in vitro inhibitory activities (IC50 and EC50 values) of the lead compound 8p and its precursors against the RET kinase and in various cell lines.[1][2][3]

| Compound | RET IC50 (µM) | LC-2/ad EC50 (µM) | A549 EC50 (µM) |

| Unsubstituted Fragment | 9.20 | 1.47 | 3.02 |

| 8p | 0.000326 | 0.016 | 5.92 |

Data sourced from "this compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach".[1][2][3]

Broader Kinase Inhibitory Profile of the Pyrazolopyrimidine Scaffold

While the this compound 8p was optimized for RET, the broader pyrazolopyrimidine scaffold has demonstrated inhibitory activity against a range of other kinases implicated in cancer and inflammatory diseases. The following tables summarize the inhibitory potency of various pyrazolopyrimidine derivatives against other key kinase targets.

Bruton's Tyrosine Kinase (BTK) Inhibition

| Compound | BTK IC50 (nM) | Reference |

| Compound 1 | 0.82 | [4] |

| CGI-1746 | 1.9 | [4] |

| Rilzabrutinib | 1.2 | [5] |

Cyclin-Dependent Kinase (CDK) Inhibition

| Compound | Target Kinase | IC50 (µM) | Reference |

| BS-194 (4k) | CDK2 | 0.003 | [6] |

| Compound 17 | CDK2 | 0.19 | [7] |

| Compound 14 | CDK2 | 0.057 | [8] |

| Compound 14g | CDK2 | 0.460 | [5] |

Src Kinase Inhibition

| Compound | Src IC50 | Cell Line IC50 (µM) | Reference |

| eCF506 | < 0.5 nM | - | [9][10] |

| SI306 | - | 7.2 - 11.2 | [11][12][13] |

| S29 | - | 1.72 | [14] |

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

| Compound | RIPK1 IC50 (µM) | Reference |

| An exemplified pyraolo-azinone | 0.009 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of this compound-based kinase inhibitors.

Synthesis of this compound RET Inhibitor (8p)

A general synthetic scheme for this compound derivatives involves the initial iodination of the this compound core, followed by N-alkylation and subsequent functionalization through coupling reactions. The specific synthesis of compound 8p involves a multi-step process culminating in the merging of optimized fragments.

Workflow for Synthesis of this compound Derivatives

Synthetic workflow for this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Protocol:

-

Prepare Reagents : Prepare kinase buffer, ATP solution, kinase/substrate solution, and serial dilutions of the this compound inhibitor in DMSO.

-

Kinase Reaction : In a 384-well plate, add 2.5 µL of the kinase/substrate master mix. Add 2.5 nL of the serially diluted inhibitor or DMSO (vehicle control). Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubation : Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition : Measure the luminescence of each well using a plate reader.

-

Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay Workflow

Workflow of the ADP-Glo™ Kinase Assay.

Cell-Based Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Protocol:

-

Cell Seeding : Seed cells (e.g., LC-2/ad, A549) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the this compound inhibitor or DMSO (vehicle control).

-

Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay Procedure :

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition : Measure the luminescence of each well using a plate reader.

-

Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Western Blot Analysis of RET Phosphorylation

Western blotting is used to detect the phosphorylation status of RET, providing a direct measure of the inhibitor's target engagement in a cellular context.

Protocol:

-

Cell Treatment and Lysis :

-

Culture cells (e.g., LC-2/ad) to 70-80% confluency.

-

Treat cells with the this compound inhibitor or vehicle for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer :

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection :

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Re-probing :

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET.

-

Signaling Pathways and Mechanism of Action

This compound-based RET inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the RET kinase domain, preventing the autophosphorylation of RET and the subsequent activation of downstream oncogenic signaling pathways.

RET Signaling Pathway and Inhibition

The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell proliferation, survival, and differentiation. This compound inhibitors block the initial autophosphorylation step, thereby inhibiting all downstream signaling.

RET Signaling Pathway and Point of Inhibition

Inhibition of the RET signaling cascade by this compound.

Preclinical and Clinical Development

In Vivo Efficacy in Xenograft Models

While specific in vivo efficacy data for the this compound compound 8p is not extensively published, closely related pyrazolo[1,5-a]pyrimidine (B1248293) RET inhibitors have demonstrated significant antitumor activity in mouse xenograft models. For instance, compound WF-47-JS03 induced strong tumor regression at a well-tolerated oral dose of 10 mg/kg daily in a RET-driven tumor xenograft model.[15]

General Protocol for In Vivo Xenograft Studies:

-

Cell Culture and Implantation : Culture a human cancer cell line with the target kinase activation (e.g., LC-2/ad for RET fusion). Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

-

Drug Administration : Prepare the this compound inhibitor in a suitable vehicle and administer it to the mice, typically via oral gavage, at various doses and schedules.

-

Monitoring : Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint and Analysis : At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI). Tissues can be collected for pharmacodynamic analysis (e.g., Western blot for target inhibition).

In Vivo Xenograft Study Workflow

General workflow for an in vivo xenograft efficacy study.

Pharmacokinetics and Clinical Trial Status

Detailed pharmacokinetic and toxicology data for this compound-based kinase inhibitors are not widely available in the public domain. The progression of these specific compounds into clinical trials has not been reported. However, the broader class of pyrazolopyrimidine kinase inhibitors has seen significant clinical success, with several compounds, such as the BTK inhibitor ibrutinib, gaining FDA approval.[16][17] The favorable drug-like properties of the pyrazolopyrimidine scaffold suggest that optimized this compound derivatives may also have the potential for clinical development.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. The successful discovery of the potent and selective RET inhibitor 8p through a fragment-based approach highlights the potential of this chemical class. While the broader kinase inhibitory profile and the preclinical and clinical development of pyrazoloadenines are still emerging areas of research, the extensive work on the closely related pyrazolopyrimidine scaffold provides a strong foundation and validation for continued investigation. The data and protocols presented in this guide are intended to facilitate further research and development of this important class of kinase inhibitors for the treatment of cancer and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

The Role of Pyrazoloadenine in the Inhibition of Protein Tyrosine Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoloadenine, a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, has emerged as a significant scaffold in the development of protein kinase inhibitors. Its structural similarity to adenine (B156593) allows it to function as an ATP-competitive inhibitor for a range of kinases, particularly protein tyrosine kinases (PTKs), which are crucial mediators of cellular signaling and are frequently dysregulated in various diseases, including cancer. This technical guide provides an in-depth analysis of this compound's role as a PTK inhibitor, focusing on its mechanism of action, inhibitory activity against key tyrosine kinases, and the experimental methodologies used for its characterization.

Introduction

Protein tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates.[1] This phosphorylation event is a fundamental mechanism for regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[1] Aberrant activation of PTKs is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The pyrazolo[3,4-d]pyrimidine scaffold, the core of this compound, is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) ring of ATP and bind to the hinge region of the kinase ATP-binding pocket.[2] This has led to the development of numerous potent and selective kinase inhibitors. This guide will delve into the specific inhibitory properties of the parent this compound scaffold and its derivatives against key oncogenic protein tyrosine kinases.

Mechanism of Action

This compound and its derivatives primarily act as Type I kinase inhibitors, meaning they are ATP-competitive and bind to the active conformation of the kinase. The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The substituents on the this compound scaffold can then be modified to extend into adjacent hydrophobic pockets and interact with specific residues, thereby conferring potency and selectivity for different kinases.

Quantitative Inhibitory Activity

The inhibitory activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the reported IC50 values for this compound and its derivatives against several key protein tyrosine kinases.

Table 1: Inhibitory Activity of Unsubstituted this compound Fragment

| Target Kinase | IC50 (µM) | Notes |

| RET | 9.20[3] | Unsubstituted this compound fragment.[3] |

| TRKA | 57.07[3] | Demonstrates selectivity for RET over TRKA.[3] |

Table 2: Inhibitory Activity of this compound Derivatives against Protein Tyrosine Kinases

| Derivative | Target Kinase | IC50 (nM) | Cell-based Activity (EC50) | Reference |

| Compound 8p | RET | 0.326 | 16 nM (LC-2/ad) | [3][4] |

| A549 (cytotoxicity) | - | 5920 nM | [3][4] | |

| Ibrutinib | BTK | 0.5 | - | |

| PP 3 | EGFR | 2700 | - | [5] |

| SI306 | Src | low µM | Induces apoptosis in GBM cells | [6] |

| Compound 7d | Src | 285 | 1.55 µM (HepG2 proliferation) | [7] |

Note: Ibrutinib is a well-known BTK inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold and is included for context.

Key Protein Tyrosine Kinase Targets and Signaling Pathways

The inhibition of specific protein tyrosine kinases by this compound derivatives disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.

RET (Rearranged during Transfection)

RET is a receptor tyrosine kinase whose aberrant activation through mutations or fusions is a driver in several cancers, including non-small cell lung cancer and thyroid cancer.[8][9] Inhibition of RET blocks downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[8][9]

Caption: RET Signaling Pathway Inhibition by this compound.

BTK (Bruton's Tyrosine Kinase)

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Its inhibition is a validated therapeutic strategy for B-cell malignancies.[10][11]

Caption: BTK Signaling Pathway Inhibition by this compound.

Src (Proto-oncogene tyrosine-protein kinase Src)

Src is a non-receptor tyrosine kinase that plays a key role in regulating cell growth, adhesion, and motility.[12][13] Its overexpression and activation are implicated in the progression of many solid tumors.[1]

Caption: Src Signaling Pathway Inhibition by this compound.

Experimental Protocols

The characterization of this compound derivatives as protein tyrosine kinase inhibitors involves various biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro IC50 of a this compound derivative against a target tyrosine kinase using a luminescence-based assay that measures ADP production.

References

- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Signal transduction by the receptor tyrosine kinase Ret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Fragment-Based Discovery of Pyrazoloadenine Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fragment-based drug discovery (FBDD) approach applied to the identification and optimization of pyrazoloadenine inhibitors targeting the REarranged during Transfection (RET) oncoprotein, a key driver in certain cancers.

Introduction to RET and Pyrazoloadenines

The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can become a driver of various cancers, including approximately 2% of non-small cell lung cancers (NSCLC).[1][2] Small molecule kinase inhibitors are a promising therapeutic strategy to block RET signaling.[1] Pyrazoloadenines are a class of compounds known to inhibit a range of protein kinases and have served as a scaffold for the development of potent inhibitors.[1] This guide details a fragment-based approach to developing novel and selective this compound-based RET inhibitors.[1]

The Fragment-Based Discovery Workflow

Fragment-based drug discovery is a powerful strategy that begins with screening low-molecular-weight compounds (fragments) that bind weakly to the target protein. These initial hits are then optimized to develop high-affinity lead compounds.[3] The workflow for the discovery of this compound RET inhibitors involved a multi-step process encompassing biochemical and cellular screening, computational modeling, and structure-activity relationship (SAR) studies.

References

- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrazoloadenine Derivatives: Synthesis, Signaling Pathways, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its ability to mimic the hinge-binding region of ATP in kinase active sites has made it a cornerstone for the development of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive overview of the chemical synthesis of pyrazoloadenine derivatives, their role in key signaling pathways, and their therapeutic applications, with a focus on their activity as kinase inhibitors in oncology.

Core Chemical Synthesis Strategies

The construction of the this compound (pyrazolo[3,4-d]pyrimidine) core is well-established, with several versatile synthetic routes available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Most syntheses begin with a substituted pyrazole (B372694) precursor.

A common and effective strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a one-carbon synthon, such as formamide (B127407) or formic acid.[3] A key intermediate in many syntheses is the 5-aminopyrazole-4-carbonitrile, which can be readily cyclized to form the pyrazolo[3,4-d]pyrimidine ring system.

Key Synthetic Approaches:

-

From 5-Aminopyrazole-4-carbonitriles: A widely used method starts with the reaction of a hydrazine (B178648) with a malononitrile (B47326) derivative to form a 5-aminopyrazole. This intermediate is then cyclized. For example, refluxing 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with formamide in DMF yields the corresponding 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.[4]

-

From 1,3-Dicarbonyl Compounds: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method for creating the initial pyrazole ring, which can then be further elaborated.[5][6]

-

Post-synthetic Modification: Key intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidines are frequently synthesized by treating the corresponding 4-hydroxy derivatives with phosphorus oxychloride. These chloro-derivatives serve as versatile electrophiles for introducing various amine substituents at the C4 position via nucleophilic aromatic substitution, a crucial step in building libraries of potential kinase inhibitors.[3]

A general workflow for the synthesis of this compound derivatives is depicted below.

References

- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Pyrazoloadenine Scaffold: A Technical Guide to Kinase Selectivity and Inhibition

For Researchers, Scientists, and Drug Development Professionals

The pyrazoloadenine scaffold, and its close relative the pyrazolopyridine, have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as potent and selective kinase inhibitors. Their structural resemblance to the adenine (B156593) core of ATP allows them to effectively compete for the ATP-binding site of a wide range of kinases, making them a versatile starting point for the development of targeted therapies. This technical guide provides an in-depth overview of the kinase selectivity profile of the this compound scaffold, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Kinase Selectivity Profile

The following tables summarize the in vitro and cellular inhibitory activities of representative compounds based on the this compound and pyrazolopyridine scaffolds against various protein kinases.

Table 1: Inhibitory Activity of this compound-Based RET Inhibitor (Compound 8p)

| Target Kinase | Assay Type | Parameter | Value (µM) | Cell Line | Notes |

| RET | Biochemical | IC50 | 0.000326 | - | Potent inhibition of the primary target.[1][2][3] |

| RET (mutants) | Kinome Scan | % Inhibition | High | - | High affinity for mutant forms including RET M918T, V804L, and V804M.[1] |

| TRKA | Biochemical | IC50 | >10 | - | Demonstrates selectivity over the closely related TRKA kinase. |

| - | Cellular | EC50 | 0.016 | LC-2/ad (RET-driven) | High potency in a RET-dependent cancer cell line.[1][2][3] |

| - | Cellular | EC50 | 5.92 | A549 (cytotoxic control) | Reduced activity in a non-RET driven cell line, indicating on-target selectivity.[1][2][3] |

A kinome-wide selectivity profiling of compound 8p against a panel of 97 kinases revealed excellent selectivity, with a low S35 value of 0.10, indicating that only a small percentage of kinases showed greater than 90% inhibition at a concentration of 20 nM.[1]

Table 2: Inhibitory Activity of Pyrazolopyridine-Based HPK1 Inhibitor (Compound 16)

| Target Kinase | Assay Type | Parameter | Value (nM) | Cell Line | Notes |

| HPK1 | Biochemical | Ki | <1.0 - 2.5 | - | High-affinity binding to the target kinase.[4] |

| HPK1 | Cellular | IC50 | 144 | - | Potent inhibition in a cellular context.[4] |

| Off-target kinases | Kinome Scan (371 kinases) | IC50 | >1000 for most | - | Generally high selectivity, with only 12 kinases projected to have IC50 values below 1 µM.[5] |

Table 3: Inhibitory Activity of Pyrazolopyridine-Based CDK and CSK Inhibitors

| Compound Scaffold | Target Kinase | Assay Type | Parameter | Value (nM) | Notes |

| Pyrazolo[1,5-a]pyridine (B1195680) | CSK | Biochemical | IC50 | 5 | Significant improvement over the initial pyridazinone hit (IC50 = 5600 nM). |

| Pyrazolo[1,5-a]pyridine | CSK | Cellular (ZAP-70) | EC50 | 49 | Demonstrates cellular activity. |

| Pyrazolopyridine | CDK8/19 | Biochemical | IC50 | Potent | A hybrid structure designed for high potency. |

| Pyrazolopyridine | CDK8/19 | Cellular (p-STAT1) | IC50 | 2 | Excellent cellular potency. |

| Pyrazolopyridine | STK16 (off-target) | Biochemical | IC50 | 107 | Identified as an off-target from a 468-kinase panel screen. |

| Pyrazolopyridine | FLT3 (D835V) (off-target) | Biochemical | - | Inhibition noted | Identified as an off-target. |

Experimental Protocols

The following sections detail the general methodologies employed in the discovery and characterization of this compound-based kinase inhibitors.

Fragment-Based Screening

A common strategy for identifying novel kinase inhibitors based on the this compound scaffold is fragment-based drug discovery (FBDD).

Workflow:

-

Library Screening: A library of low molecular weight fragments, including the core this compound scaffold, is screened against the target kinase.

-

Hit Identification: Initial hits are identified through biochemical or biophysical assays.

-

Structural Elucidation: X-ray crystallography or NMR spectroscopy is used to determine the binding mode of the fragment hits to the kinase active site.

-

Structure-Guided Optimization: The fragment hits are elaborated by adding chemical moieties that extend into adjacent pockets of the ATP-binding site, guided by the structural information. This iterative process aims to improve potency and selectivity.

Caption: A generalized workflow for fragment-based drug discovery of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a widely used method to quantify the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in an appropriate buffer. Prepare a solution containing the target kinase and its specific substrate. Prepare the ATP solution.

-

Kinase Reaction: In a 384-well plate, add the kinase/substrate solution to each well. Add the serially diluted test compound or a vehicle control (e.g., DMSO). Initiate the reaction by adding the ATP solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: A step-by-step workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cellular Assays

Cellular assays are crucial for determining the efficacy of a compound in a more physiologically relevant context.

-

Cell Viability/Proliferation Assays: These assays, such as the MTT or CellTiter-Glo® assay, measure the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

-

Target Engagement Assays: Western blotting is commonly used to assess the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A decrease in phosphorylation indicates successful target engagement.

Signaling Pathways

The this compound scaffold has been successfully employed to target kinases in several critical signaling pathways implicated in cancer and immune regulation.

RET Signaling Pathway

The REarranged during Transfection (RET) receptor tyrosine kinase is a key driver in certain types of thyroid and non-small cell lung cancers. Ligand binding to the RET receptor leads to its dimerization and autophosphorylation, activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound-based inhibitors can block this signaling cascade at its origin.

Caption: Inhibition of the RET signaling pathway by a this compound compound.

HPK1 Signaling in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation and subsequent degradation of key signaling adaptors like SLP-76. This dampens the T-cell response. Inhibitors of HPK1 based on the pyrazolopyridine scaffold can block this negative regulation, thereby enhancing T-cell activation and promoting an anti-tumor immune response.

Caption: Pyrazolopyridine-mediated inhibition of HPK1 enhances T-cell activation.

CDK9-Mediated Transcription

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1 for survival.[6] Inhibition of CDK9 with pyrazolo[1,5-a]pyrimidine-based compounds can block this process, leading to the depletion of these survival proteins and inducing apoptosis in cancer cells.

Caption: Inhibition of CDK9 by pyrazolo[1,5-a]pyrimidines disrupts cancer cell survival.

CSK Regulation of Src Family Kinases

C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that acts as a negative regulator of Src family kinases (SFKs), such as LCK in T-cells. CSK phosphorylates a C-terminal inhibitory tyrosine residue on SFKs, maintaining them in an inactive state. By inhibiting CSK with pyrazolo[1,5-a]pyridine derivatives, SFKs remain active, leading to enhanced T-cell receptor signaling and T-cell activation.

Caption: Pyrazolo[1,5-a]pyridine inhibitors of CSK promote T-cell activation.

References

- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazoloadenine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazoloadenine core, a pyrazolo[3,4-d]pyrimidine structure, has emerged as a privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its structural similarity to adenine (B156593) allows it to effectively compete for the ATP-binding site of numerous kinases, making it an attractive starting point for the development of targeted therapies. This guide provides a comprehensive overview of this compound as a lead compound, focusing on its discovery as a RET oncoprotein inhibitor, its potential to target other kinases, detailed experimental methodologies, and the signaling pathways it modulates.

Fragment-Based Discovery of a Potent RET Inhibitor

A successful example of this compound's potential is the discovery of a highly potent and selective inhibitor of the REarranged during Transfection (RET) oncoprotein, a key driver in certain types of non-small cell lung cancer and thyroid cancers.[1][2][3] A fragment-based drug discovery (FBDD) approach was employed, starting with an unsubstituted this compound fragment.[1][2][3]

Initial Fragment Screening and Optimization

The initial this compound fragment demonstrated activity against the RET kinase in biochemical assays but also showed cytotoxicity in non-RET driven cell lines.[1][2][3] To enhance selectivity, the fragment was modeled in the RET active site, revealing two key domains for modification. A library of this compound derivatives was then synthesized and screened to probe these domains and improve affinity for RET.[1] This iterative process of design, synthesis, and testing led to the identification of the lead compound, 8p .[1][2][3]

Quantitative Analysis of Lead Compound 8p

Compound 8p exhibited significantly improved potency and selectivity for the RET oncoprotein compared to the initial fragment. The inhibitory activity of the initial this compound fragment and the optimized lead compound 8p are summarized in the table below.

| Compound | Target/Cell Line | Assay Type | IC50 / EC50 (µM) |

| Unsubstituted this compound | RET Kinase | Biochemical | 9.20[4] |

| Non-RET Driven Cell Line 1 | Cell Viability | 1[1][2][3] | |

| Non-RET Driven Cell Line 2 | Cell Viability | 3[1][2][3] | |

| Compound 8p | RET Kinase | Biochemical | 0.000326 [1][2][3] |

| LC-2/ad (RET-driven) | Cell Viability | 0.016 [1][2][3] | |

| A549 (Cytotoxic control) | Cell Viability | 5.92 [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and characterization of this compound-based kinase inhibitors.

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through various routes. A common method involves the cyclization of a substituted pyrazole (B372694) precursor.

Scheme 1: A General Synthetic Route

-

Formation of 3-amino-4-cyanopyrazole: This can be achieved by reacting a suitable starting material, such as malononitrile, with a hydrazine (B178648) derivative.

-

Cyclization with Formamide or Formamidine (B1211174): The 3-amino-4-cyanopyrazole is then reacted with formamidine or a salt of formamidine (e.g., formamidine acetate) in a suitable solvent like 2-methoxyethanol (B45455) at elevated temperatures (85-125°C) to yield the 4-aminopyrazolo[3,4-d]pyrimidine core.[5]

-

Functionalization: Further modifications can be introduced at various positions of the this compound ring system to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. This can involve N-alkylation, halogenation followed by cross-coupling reactions, or amide bond formation.[1]

In Vitro RET Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against the RET kinase.

Materials:

-

Recombinant human RET enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (at a concentration near the Km for RET)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Add 5 µL of kinase buffer containing the RET enzyme to each well of a 384-well plate.

-

Add 50 nL of the test compound from a serial dilution series. Include a DMSO-only control (0% inhibition) and a control with a known potent RET inhibitor (100% inhibition).

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., LC-2/ad, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability relative to the vehicle-treated control cells and plot against the logarithm of the compound concentration to determine the EC50 value.[1][2][3][6][7]

Signaling Pathways and Visualizations

This compound derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Fragment-Based Drug Discovery Workflow

The discovery of the lead this compound RET inhibitor followed a typical fragment-based drug discovery workflow.

Caption: Fragment-based drug discovery workflow for this compound.

RET Signaling Pathway Inhibition